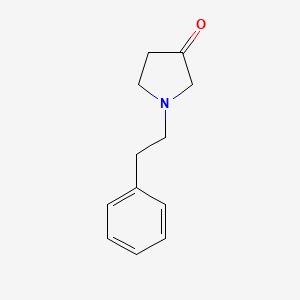
1-(2-phenylethyl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Phenylethyl)pyrrolidin-3-one is a chemical compound . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular weight of this compound is 189.26 . The InChI code is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It is stored at room temperature .作用機序
Target of Action
It’s known that pyrrolidine derivatives, which include 1-(2-phenylethyl)pyrrolidin-3-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
It’s known that pyrrolidine derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the action environment may influence the compound’s action .
実験室実験の利点と制限
The advantages of using 1-(2-phenylethyl)pyrrolidin-3-onetam in laboratory experiments include its relatively low cost, as well as its availability in a racemic form. Additionally, it is relatively easy to synthesize, making it a convenient and cost-effective compound to work with. The main limitation of using 1-(2-phenylethyl)pyrrolidin-3-onetam in laboratory experiments is that the exact mechanism of action is still not fully understood, making it difficult to accurately predict its effects.
将来の方向性
The future directions for research on 1-(2-phenylethyl)pyrrolidin-3-onetam include further investigations into its mechanism of action, as well as its potential applications in treating various mental health disorders. Additionally, research should be conducted on its effects on learning and memory, as well as its potential use as a cognitive enhancer. Additionally, research should be conducted on its potential use in treating drug addiction and other substance abuse disorders. Finally, research should be conducted on the long-term safety and efficacy of 1-(2-phenylethyl)pyrrolidin-3-onetam.
合成法
Phenylpiracetam can be synthesized in a laboratory setting by reacting pyrrolidin-3-one with 2-phenylethylamine. This reaction produces a racemic mixture of the compound, which is then separated into its two enantiomers by crystallization. The reaction is carried out in a basic medium, such as aqueous sodium hydroxide, and is typically carried out at room temperature.
科学的研究の応用
Phenylpiracetam has been used in a variety of scientific research applications. It has been studied for its potential use as a cognitive enhancer, as well as its potential effects on memory, learning, and attention. In addition, it has been studied for its effects on anxiety, depression, and other mental health disorders. It has also been studied for its potential use in treating drug addiction and other substance abuse disorders.
Safety and Hazards
The safety information for 1-(2-Phenylethyl)pyrrolidin-3-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
1-(2-Phenylethyl)pyrrolidin-3-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling molecules, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular behavior . Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic homeostasis. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic function.
特性
IUPAC Name |
1-(2-phenylethyl)pyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITTZIIZLUCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

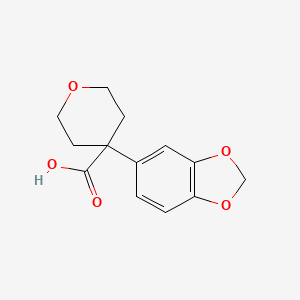
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
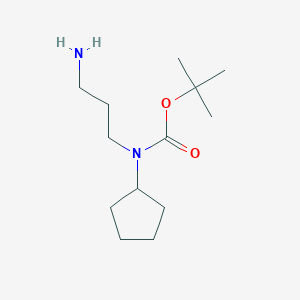
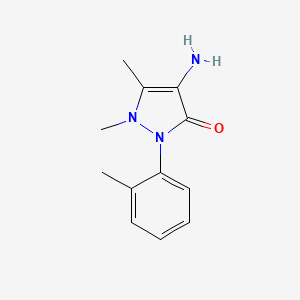
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
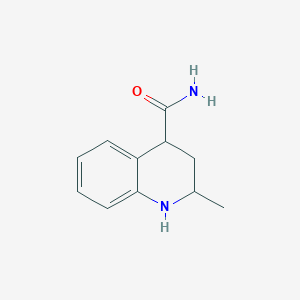
![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)
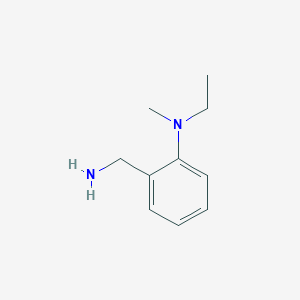
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)


